N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-succinate, triethylamine salt N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-succinate, triethylamine salt
Brand Name: Vulcanchem
CAS No.: 402944-21-2
VCID: VC20689426
InChI: InChI=1S/C39H41N5O10.C6H15N/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26;1-4-7(5-2)6-3/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49);4-6H2,1-3H3/t29-,30+,31+;/m0./s1
SMILES:
Molecular Formula: C45H56N6O10
Molecular Weight: 841.0 g/mol

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-succinate, triethylamine salt

CAS No.: 402944-21-2

Cat. No.: VC20689426

Molecular Formula: C45H56N6O10

Molecular Weight: 841.0 g/mol

* For research use only. Not for human or veterinary use.

N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-succinate, triethylamine salt - 402944-21-2

Specification

CAS No. 402944-21-2
Molecular Formula C45H56N6O10
Molecular Weight 841.0 g/mol
IUPAC Name 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine
Standard InChI InChI=1S/C39H41N5O10.C6H15N/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26;1-4-7(5-2)6-3/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49);4-6H2,1-3H3/t29-,30+,31+;/m0./s1
Standard InChI Key ZZERAPWITXCMJN-QLIHSIHUSA-N
Isomeric SMILES CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O
Canonical SMILES CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O

Introduction

Structural and Chemical Properties

The compound’s structure is engineered to balance stability and reactivity during oligonucleotide synthesis. Key features include:

  • N2-Isobutyryl Group: Protects the exocyclic amine of deoxyguanosine, preventing undesired side reactions during phosphoramidite coupling .

  • 5'-O-Dimethoxytrityl (DMT) Group: Temporarily shields the 5'-hydroxyl, enabling sequential nucleotide addition. The DMT group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid) .

  • 3'-O-Succinate Linkage: Facilitates covalent attachment to solid supports like controlled pore glass (CPG) via an ester bond, which is cleaved during ammonia-based deprotection .

  • Triethylamine (TEA) Counterion: Enhances solubility in organic solvents (e.g., acetonitrile), ensuring efficient handling during automated synthesis .

Table 1: Physicochemical Profile

PropertyValueSource
Molecular FormulaC₄₅H₅₆N₆O₁₀
Molecular Weight840.98 g/mol
CAS Number402944-21-2
Purity≥95.0% (HPLC)
SolubilityMethanol, Dichloromethane
Storage Conditions<15°C, under inert gas

Synthesis and Stability Optimization

Synthetic Pathways

The compound is synthesized through sequential protection of 2'-deoxyguanosine:

  • N2-Isobutyrylation: The exocyclic amine is acylated using isobutyric anhydride under basic conditions .

  • 5'-DMT Protection: The 5'-hydroxyl is tritylated with 4,4'-dimethoxytrityl chloride in the presence of a catalyst (e.g., 4-dimethylaminopyridine) .

  • 3'-Succinylation: The 3'-hydroxyl is esterified with succinic anhydride, forming a terminal carboxyl group for CPG attachment .

  • Triethylamine Salt Formation: Neutralization with TEA yields the final product, improving solubility .

Stability Under Oligonucleotide Synthesis Conditions

Comparative studies highlight the superiority of the isobutyryl (ibu) group over alternatives like dimethylaminomethylidene (dmf):

  • Depurination Resistance: Ibu-protected derivatives exhibit <5% depurination after 7 days in 3% trichloroacetic acid, whereas dmf-protected analogs degrade by 15–20% .

  • Ammonia Stability: The succinate linkage remains intact during standard ammonia deprotection (55°C, 12–16 hours), ensuring high oligonucleotide yields .

Table 2: Protecting Group Performance

Protecting GroupDepurination Rate (%)Cleavage Efficiency (%)Source
Isobutyryl (ibu)<5>98
Dmf15–2085–90

Applications in Genetic Research and Therapeutics

Oligonucleotide Synthesis

The compound serves as a phosphoramidite precursor in automated DNA synthesizers. Its optimized protection scheme enables the synthesis of sequences up to 100 nucleotides with coupling efficiencies exceeding 98% . Applications include:

  • PCR Primers: High-fidelity amplification due to reduced truncation artifacts .

  • Antisense Oligonucleotides: Enhanced nuclease resistance from the ibu group improves in vivo stability .

  • Site-Directed Mutagenesis: Incorporation of 2-aminopurine analogs allows fluorescence-based monitoring of DNA-protein interactions .

Therapeutic Development

  • Antiviral Agents: Modified guanosine analogs inhibit viral polymerases by mimicking natural nucleotides .

  • Cancer Therapeutics: Oligonucleotides containing this derivative target oncogenic mRNA via RNA interference (RNAi) .

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